molecular formula C19H21ClN2O2S2 B2683768 4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 923090-75-9

4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2683768
CAS No.: 923090-75-9
M. Wt: 408.96
InChI Key: SKURMIJNVWXLTN-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound provided for research purposes. Its molecular structure incorporates a 2-aminothiazole core, a scaffold recognized in medicinal chemistry for its broad pharmacological potential . The 2-aminothiazole moiety is a fundamental component in several clinically applied anticancer agents, such as dasatinib and alpelisib, and derivatives have shown investigational activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . The specific 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine component of this molecule is a distinct substructure with documented use in research compounds . Furthermore, the compound features a 4-(4-chlorophenyl)thio)butanamide chain, which may influence its physicochemical properties and biomolecular interactions. Given its structural features, this molecule is of significant interest for exploratory research in areas such as oncology and enzyme inhibition. Researchers are encouraged to investigate its specific mechanism of action, potency, and selectivity. This product is intended for laboratory research by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S2/c1-19(2)10-14-17(15(23)11-19)26-18(21-14)22-16(24)4-3-9-25-13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKURMIJNVWXLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a heterocyclic compound that combines a thiazole ring with a butanamide moiety. This structure suggests potential for various biological activities, particularly in the fields of antimicrobial and enzyme inhibition.

  • Molecular Formula : C19H21ClN2O2S2
  • Molecular Weight : 408.96 g/mol
  • IUPAC Name : 4-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)butanamide

Biological Activity Overview

Research indicates that thiazole derivatives often exhibit a broad spectrum of biological activities. Specifically, this compound's structure suggests it may have significant antimicrobial , antioxidant , and enzyme inhibitory properties.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that modifications on the thiazole ring can enhance activity against various pathogens:

PathogenActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other Gram-negative bacteriaWeak to Moderate

The presence of the 4-chlorophenyl group may also contribute to the compound's efficacy against certain bacterial strains through enhanced lipophilicity and membrane penetration capabilities .

Enzyme Inhibition

The compound has potential as an inhibitor for key enzymes involved in various biological processes. For instance:

  • Acetylcholinesterase (AChE) : Compounds similar in structure have shown strong inhibitory activity against AChE, which is crucial for neurotransmission.
CompoundIC50 (µM)
Reference Standard21.25±0.15
Test Compounds1.13 to 6.28

These findings suggest that modifications to the thiazole and amide functionalities can lead to significant enhancements in enzyme inhibition .

Case Studies

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The thiazole ring may interact with active sites of enzymes like AChE, leading to inhibition.
  • Membrane Disruption : The lipophilic nature of the chlorophenyl group could facilitate disruption of bacterial membranes.

Comparison with Similar Compounds

Structural Analogues from the Thiadiazole/Oxadiazole Family ()

Compounds such as DTCPB and DTCTB (benzo[c][1,2,5]thiadiazole derivatives) share sulfur-containing heterocycles but differ in substitution patterns. Key distinctions include:

  • Core Structure: DTCPB/DTCTB have planar aromatic thiadiazole rings, whereas the target compound’s tetrahydrobenzothiazole is non-aromatic and partially saturated.
  • Synthetic Routes : DTCPB/DTCTB are synthesized via palladium-catalyzed cross-coupling, while the target likely involves alkylation/condensation of thiols and amines, as seen in .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Electron Effects
Target Compound Tetrahydrobenzothiazole 4-Chlorophenylthio, butanamide Moderate electron-withdrawing
DTCPB () Benzo[c][1,2,5]thiadiazole Carbonitrile, di-p-tolylamino Strong electron-withdrawing

Triazole Derivatives with Sulfonyl/Halophenyl Groups ()

Compounds 7–9 (1,2,4-triazole-3-thiones) and 10–15 (S-alkylated triazoles) provide insights into sulfur-linked pharmacophores:

  • Sulfur Linkage : The target’s thioether (–S–) group contrasts with the sulfonyl (–SO2–) groups in . Sulfonyl groups increase polarity and hydrogen-bonding capacity but reduce membrane permeability compared to thioethers .
  • Tautomerism : Unlike triazole-thione tautomers in , the target’s tetrahydrobenzothiazole lacks tautomeric flexibility, favoring a single stable conformation.
  • Spectral Data : IR spectra of the target would show νC=S (~1250 cm⁻¹) and νNH (~3300 cm⁻¹), similar to triazole-thiones in but distinct from sulfonyl absorptions (~1300–1350 cm⁻¹) .

Table 2: Spectral Comparison

Functional Group Target Compound (Hypothetical) Triazole-Thiones ()
C=S Stretch ~1247–1255 cm⁻¹ ~1247–1255 cm⁻¹
NH Stretch ~3278–3414 cm⁻¹ ~3278–3414 cm⁻¹
C=O Stretch Absent Absent

Thiazole-Containing Pharmacophores ()

Complex thiazole derivatives in (e.g., ureido-thiazoles) highlight the role of thiazole rings in bioactivity:

  • Structural Complexity : The target’s simpler structure (single thiazole vs. multi-thiazole/ureido groups) may enhance metabolic stability and synthetic accessibility.
  • Substituent Effects : The 5,5-dimethyl-7-oxo group in the target could sterically shield the thiazole ring from enzymatic degradation, a feature absent in compounds.

Computational Insights (–4)

  • Docking Studies : AutoDock () simulations might predict stronger binding of the target to cysteine protease receptors (via thioether interaction) compared to sulfonyl-containing triazoles .

Table 3: Hypothetical Docking Scores

Compound Binding Energy (ΔG, kcal/mol) Target Protein
Target Compound -9.2 Cysteine Protease
Triazole-Thione () -7.8 Cysteine Protease

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are optimal for synthesizing 4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide?

  • Methodological Answer : Synthesis typically involves sequential reactions such as thioether formation, amide coupling, and cyclization. Key steps include:

  • Thiazole Ring Formation : Reacting 5,5-dimethylcyclohexane-1,3-dione with thiourea under reflux conditions in ethanol to generate the thiazole core .
  • Sulfhydryl Group Functionalization : Using 4-chlorothiophenol with a butanamide linker under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF as solvent, K₂CO₃ as base, 80–100°C) to introduce the (4-chlorophenyl)thio moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic protons, thiazole ring protons, and substituent integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .
  • Infrared (IR) Spectroscopy : Detection of C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretching frequencies .

Q. How can preliminary biological activity screening be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes or receptors associated with thiazole derivatives (e.g., kinases, cyclooxygenases) based on structural analogs .
  • In Vitro Assays : Use dose-response curves (IC₅₀/EC₅₀ determination) in enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cell viability assays (MTT or resazurin) .
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) to validate assay conditions .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically resolved?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Apply factorial designs to test variables like compound purity, solvent effects, and cell passage number .
  • Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., OECD guidelines) and orthogonal techniques (e.g., SPR vs. fluorescence assays) .
  • Meta-Analysis : Aggregate data from multiple studies using tools like Prism or R to identify outliers or confounding variables (e.g., batch-to-batch variability) .

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO/LUMO energies) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., GROMACS) to study interactions with kinases or receptors, focusing on key residues (e.g., ATP-binding pockets) .
  • QSAR Modeling : Train models on thiazole derivative datasets to correlate substituents (e.g., 4-chlorophenyl) with bioactivity .

Q. How can reaction conditions be optimized to improve yield and scalability while minimizing side products?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps (e.g., amide coupling) .
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for Suzuki-Miyaura or Ullmann couplings in heterocyclic functionalization .
  • Green Chemistry Approaches : Replace toxic solvents (DMF) with alternatives (DMAc or cyclopentyl methyl ether) and employ microwave-assisted synthesis to reduce reaction time .

Q. What strategies address challenges in resolving structural isomers or polymorphs during crystallization?

  • Methodological Answer :

  • Polymorph Screening : Use solvent/antisolvent combinations (e.g., ethanol/water) and vary cooling rates to isolate stable crystalline forms .
  • Single-Crystal X-ray Diffraction (SCXRD) : Collaborate with synchrotron facilities to resolve ambiguous structures, particularly for thiazole ring conformers .
  • Thermal Analysis : DSC/TGA to identify phase transitions and confirm polymorph stability under storage conditions .

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